molecular formula C9H11N3O2 B12462522 N-ethyl-4-nitrobenzenecarboximidamide

N-ethyl-4-nitrobenzenecarboximidamide

Cat. No.: B12462522
M. Wt: 193.20 g/mol
InChI Key: CZTQQGGVPBZUND-UHFFFAOYSA-N
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Description

N-ethyl-4-nitrobenzenecarboximidamide is a substituted benzamidine derivative characterized by an ethyl group (-CH₂CH₃) attached to the amidine nitrogen and a nitro (-NO₂) group at the para position of the benzene ring.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

N'-ethyl-4-nitrobenzenecarboximidamide

InChI

InChI=1S/C9H11N3O2/c1-2-11-9(10)7-3-5-8(6-4-7)12(13)14/h3-6H,2H2,1H3,(H2,10,11)

InChI Key

CZTQQGGVPBZUND-UHFFFAOYSA-N

Canonical SMILES

CCN=C(C1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-nitrobenzenecarboximidamide typically involves the reaction of 4-nitrobenzenecarboximidamide with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

4-nitrobenzenecarboximidamide+ethylamineThis compound\text{4-nitrobenzenecarboximidamide} + \text{ethylamine} \rightarrow \text{this compound} 4-nitrobenzenecarboximidamide+ethylamine→this compound

The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides (R-X) and bases like sodium hydroxide (NaOH) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of N-ethyl-4-aminobenzenecarboximidamide.

    Substitution: Formation of various N-substituted derivatives depending on the substituent used.

Scientific Research Applications

N-ethyl-4-nitrobenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between N-ethyl-4-nitrobenzenecarboximidamide and its structural analogs, based on substituent effects and regulatory data from the evidence:

Compound Substituents CAS No. Key Properties Regulatory Notes
This compound N-ethyl, 4-nitro Not available Higher lipophilicity due to ethyl group; nitro group enhances electron deficiency No direct regulatory data; inferred higher persistence in environmental matrices
N-hydroxy-4-nitrobenzenecarboximidamide N-hydroxy, 4-nitro 1613–86–1 Polar due to -OH; nitro group increases reactivity; potential for hydrogen bonding Subject to TSCA reporting requirements for significant new uses (EPA regulation)
N-hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide N-hydroxy, 4-hydroxymethyl 635702-23-7 Enhanced solubility from -CH₂OH; lower volatility; reduced environmental mobility No direct regulatory restrictions noted; likely biodegradable due to hydroxyl groups

Key Findings :

Electronic Effects :

  • The nitro group in all three compounds withdraws electron density, increasing electrophilicity and reactivity in nucleophilic substitution or redox reactions.
  • The ethyl group in the target compound enhances steric bulk and lipophilicity compared to the polar -OH or -CH₂OH substituents in analogs. This may influence pharmacokinetic properties (e.g., membrane permeability) in biological systems.

Solubility and Stability: N-hydroxy-4-(hydroxymethyl)benzenecarboximidamide exhibits the highest aqueous solubility due to its hydroxyl and hydroxymethyl groups, facilitating biodegradability .

Regulatory Implications :

  • N-hydroxy-4-nitrobenzenecarboximidamide is regulated under the Toxic Substances Control Act (TSCA) for significant new uses, reflecting concerns about its environmental or health impacts .
  • The ethyl variant, while structurally similar, lacks direct regulatory data. Its increased lipophilicity may necessitate stricter handling protocols compared to hydroxylated analogs.

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